Cas no 237384-61-1 (2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one)

2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one is a brominated aromatic ketone derivative featuring chloro and dimethoxy substituents on the phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive α-bromo ketone moiety enables efficient functionalization through nucleophilic substitution or further derivatization. The electron-donating dimethoxy groups enhance stability while influencing reactivity patterns, making it useful in controlled synthetic transformations. The presence of both bromo and chloro substituents offers additional selectivity for cross-coupling reactions. Suitable for controlled environments, it requires handling under inert conditions due to its sensitivity to moisture and light.
2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one structure
237384-61-1 structure
Product Name:2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one
CAS No:237384-61-1
MF:C10H10BrClO3
MW:293.541601657867
MDL:MFCD11205088
CID:3917290
PubChem ID:18536794
Update Time:2025-05-21

2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 2-bromo-1-(2-chloro-4,5-dimethoxyphenyl)-
    • 2-bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one
    • SCHEMBL6928976
    • 237384-61-1
    • 2-bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethanone
    • BS-52599
    • E74782
    • AKOS009158686
    • EN300-73327
    • MJA38461
    • 107-664-1
    • 2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one
    • MDL: MFCD11205088
    • Inchi: 1S/C10H10BrClO3/c1-14-9-3-6(8(13)5-11)7(12)4-10(9)15-2/h3-4H,5H2,1-2H3
    • InChI Key: VFEAXQQGIBFGRX-UHFFFAOYSA-N
    • SMILES: BrCC(C1C(=CC(=C(C=1)OC)OC)Cl)=O

Computed Properties

  • Exact Mass: 291.95018g/mol
  • Monoisotopic Mass: 291.95018g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 35.5Ų

2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one Pricemore >>

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Additional information on 2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one

Introduction to 2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one (CAS No. 237384-61-1)

2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one (CAS No. 237384-61-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural features and potential biological activities. This compound belongs to the class of aryl ketones, characterized by a ketone functional group attached to an aromatic ring system. The presence of bromine and chlorine substituents, along with methoxy groups, enhances its molecular complexity and influences its reactivity and interaction with biological targets.

The structural motif of 2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one makes it a promising candidate for further exploration in drug discovery. The aromatic ring system, particularly the chloro and methoxy substituents, is known to modulate the electronic properties of the molecule, thereby affecting its binding affinity to various enzymes and receptors. This feature is particularly relevant in the development of small-molecule inhibitors targeting key therapeutic pathways.

In recent years, there has been a surge in research focused on identifying novel aryl ketones with potential therapeutic applications. Aryl ketones have been extensively studied for their role in modulating inflammatory responses, neurodegenerative diseases, and cancer biology. The specific substitution pattern in 2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one positions it as a valuable scaffold for designing molecules that can interact with biological targets in a highly selective manner.

One of the most compelling aspects of this compound is its versatility in chemical modifications. The presence of bromine and chlorine atoms allows for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely used in constructing complex organic molecules. Additionally, the ketone group can be reduced to an alcohol or converted into other functional groups, providing multiple avenues for derivatization and optimization.

The pharmaceutical industry has shown particular interest in aryl ketones due to their ability to act as scaffolds for drug development. For instance, derivatives of aryl ketones have been investigated for their potential antitumor effects by inhibiting key enzymes involved in cancer cell proliferation. The structural features of 2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one align well with these requirements, making it a candidate for further exploration in oncology research.

Recent studies have highlighted the importance of molecular diversity in drug discovery programs. Compounds like 2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one contribute to this diversity by offering unique structural motifs that can be optimized for specific biological activities. The combination of bromine and chlorine substituents provides a rich chemical space for designing molecules with enhanced binding affinity and selectivity.

In addition to its potential in oncology research, 2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one has also been explored for its antimicrobial properties. The aromatic ring system and the presence of electron-withdrawing groups can disrupt bacterial cell membranes or inhibit essential metabolic pathways. This makes it a promising candidate for developing novel antimicrobial agents against resistant bacterial strains.

The synthesis of 2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts acylation followed by halogenation and methylation steps. Advanced techniques such as flow chemistry have also been employed to improve reaction efficiency and scalability.

The analytical characterization of this compound is crucial for ensuring its identity and purity before further applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely used to confirm the structure and assess impurity profiles.

The growing interest in 2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one underscores its significance as a building block in medicinal chemistry. As research continues to uncover new biological activities and synthetic methodologies, this compound is likely to play an increasingly important role in the development of novel therapeutic agents.

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